Carbanolate
Description
Historical Trajectories and Shifting Paradigms in Carbanolate Research
The historical trajectory of this compound research is intertwined with the broader development of carbamate (B1207046) chemistry, particularly concerning compounds with insecticidal properties. This compound itself was introduced as an acaricide and insecticide nih.govechemi.com. It was formerly a product of The Upjohn Company, indicating a period of active development and commercialization, followed by its discontinuation echemi.com. This discontinuation represents a shifting paradigm in its research and application, likely due to evolving scientific understanding, the emergence of alternative compounds, or changes in regulatory landscapes.
Early research into this compound and similar carbamates focused on elucidating their chemical properties and their mechanism of action. A significant finding in this area is their role as acetylcholinesterase (AChE) inhibitors nih.govebi.ac.uk. Carbamates form unstable complexes with cholinesterases by carbamoylation of the enzymes' active sites, leading to a reversible inhibition of the enzyme's action nih.govebi.ac.uk. Studies on the metabolism of this compound have revealed that it yields 2-chloro-4,5-dimethylphenol (B75673) and 2-chloro-4,5-dimethylphenyl hydroxymethylcarbamate in both human and rat systems echemi.com. Key metabolic pathways involve N-methylhydroxylation followed by subsequent conjugation echemi.com. This research into metabolic fate is crucial for understanding the compound's chemical transformations within biological systems.
Interdisciplinary Significance of this compound in Chemical Sciences
This compound's interdisciplinary significance in chemical sciences primarily stems from its classification as a carbamate ester and its well-documented interaction with biological enzymes. Its chemical structure and reactivity contribute to fundamental discussions in organic synthesis, particularly concerning the chemistry of carbamates cymitquimica.comontosight.ai. The class of carbanolates, in a broader sense, is characterized by negatively charged carbon atoms bonded to oxygen, demonstrating high reactivity and nucleophilic capabilities, which are fundamental in organic synthesis for forming carbon-carbon bonds through nucleophilic substitution and deprotonation reactions cymitquimica.com. Understanding the stability and reactivity of such compounds is essential for advancements in synthetic organic chemistry cymitquimica.com.
The compound's function as an acetylcholinesterase inhibitor bridges organic chemistry with biochemistry and chemical biology nih.govebi.ac.uk. This interaction provides a chemical model for studying enzyme inhibition mechanisms, which is a cornerstone of drug discovery and biological chemistry nih.govebi.ac.uk. While its application as an insecticide places it at the intersection of chemistry and agricultural science, the focus within chemical sciences remains on the underlying chemical principles governing its synthesis, degradation, and interaction with biological targets at a molecular level. The study of this compound, therefore, contributes to a deeper understanding of structure-activity relationships within the carbamate class and the broader field of bioorganic chemistry qau.edu.pkibch.ru. This interdisciplinary approach, where chemical principles are applied to biological problems, is a hallmark of contemporary chemical research solubilityofthings.compressbooks.pubsmu.edursc.org.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 671-04-5 | cymitquimica.comechemi.com |
| Molecular Formula | C₁₀H₁₂ClNO₂ | cymitquimica.comechemi.com |
| Molecular Weight | 213.66 g/mol | cymitquimica.comechemi.com |
| Physical State | Crystalline Solid | nih.gov |
| Melting Point | 130-133 °C | nih.gov |
| Solubility (Water) | Slightly soluble | nih.gov |
| Solubility (Chloroform) | Freely soluble | nih.gov |
| Solubility (Acetone) | 25% | echemi.com |
| Solubility (Benzene) | 14% | echemi.com |
| Solubility (Toluene) | 10% | echemi.com |
| Solubility (Xylene) | 6.7% | echemi.com |
| Stability | Unstable at temperatures above melting point | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4,5-dimethylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-8(11)9(5-7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTXZGIQTYDABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041754 | |
| Record name | Carbanolate | |
| Source | EPA DSSTox | |
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Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | Carbanolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN WATER, SOLUBILITY: ACETONE 25%, BENZENE 14%, TOLUENE 10%, XYLENE 6.7%, KEROSENE LESS THAN 2% | |
| Record name | CARBANOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000922 [mmHg] | |
| Record name | Carbanolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CRYSTALLINE SOLID | |
CAS No. |
671-04-5, 68989-02-6 | |
| Record name | Carbanolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carbanolate [ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671045 | |
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| Record name | Alkyl(C12-16)dimethyldichlorobenzylammonium chloride | |
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| Record name | Quaternary ammonium compounds, C12-16-alkyl[(dichlorophenyl)methyl]dimethyl, chlorides | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBANOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M05Z0Q9XTF | |
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| Record name | CARBANOLATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
130-133 °C, MP: 122.5-124.5 °C /TECHNICAL PRODUCT/ | |
| Record name | CARBANOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Derivative Chemistry of Carbanolate
Established Synthetic Pathways for Carbanolate Analogues
The synthesis of this compound and its analogues traditionally relies on well-established reactions for forming the carbamate (B1207046) linkage. These methods are characterized by their reliability and applicability to a wide range of precursors, allowing for the generation of diverse derivatives. The two primary routes involve the reaction of a substituted phenol (B47542) with an isocyanate or the reaction of a chloroformate with an amine.
One of the most common methods for preparing this compound analogues involves the reaction of a substituted phenol with methyl isocyanate. nih.gov This reaction is typically catalyzed by a tertiary amine, such as triethylamine, and is conducted in an inert solvent. The nucleophilic attack of the phenoxide ion on the electrophilic carbon of the isocyanate group leads to the formation of the N-methylcarbamate ester. The versatility of this method lies in the commercial availability of a wide variety of substituted phenols, enabling the synthesis of a broad spectrum of analogues with different substitution patterns on the phenyl ring.
Alternatively, this compound analogues can be synthesized by reacting a substituted phenyl chloroformate with methylamine (B109427). nih.gov The phenyl chloroformate is itself prepared from the corresponding phenol by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene. The subsequent reaction with methylamine results in the displacement of the chloride and the formation of the desired carbamate. While this method is also effective, it involves the use of highly toxic phosgene or its derivatives, which presents significant safety and environmental concerns.
A one-pot synthesis for substituted O-aryl carbamates has been developed that avoids the isolation of sensitive intermediates. organic-chemistry.org This procedure involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from an amine and triphosgene, which then react with a phenol to yield the target carbamate. organic-chemistry.org This approach is adaptable for a wide range of phenols and amines. organic-chemistry.org
Table 1: Established Synthetic Pathways for Phenyl N-Methylcarbamate Analogues
| Reaction Pathway | Reactant 1 | Reactant 2 | Typical Catalyst/Base | Key Features |
|---|---|---|---|---|
| Phenol + Isocyanate | Substituted Phenol | Methyl Isocyanate | Triethylamine | Wide availability of substituted phenols. |
| Phenyl Chloroformate + Amine | Substituted Phenyl Chloroformate | Methylamine | Pyridine | Involves the use of phosgene or its equivalents. |
| One-Pot Carbamoylation | Substituted Phenol and Amine | Triphosgene | Pyridine | Avoids isolation of sensitive carbamoyl chlorides. organic-chemistry.org |
Advanced Methodologies in this compound Synthesis
In recent years, advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of carbamates, which can be applied to the production of this compound and its derivatives. These advanced methodologies often offer advantages in terms of reaction conditions, substrate scope, and catalyst efficiency.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates. mit.edumit.edu This approach involves the reaction of an aryl halide or triflate with sodium cyanate (B1221674) in the presence of a palladium catalyst and an alcohol. mit.edumit.edu The reaction proceeds through the formation of an aryl isocyanate intermediate, which is then trapped by the alcohol to yield the carbamate. mit.edumit.edu This methodology allows for the use of a broad range of aryl halides and alcohols, providing a versatile route to a diverse library of this compound analogues. mit.edumit.edu
Microwave-assisted organic synthesis has also been successfully applied to the carbamoylation of amines. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. This technique has been shown to be effective for the reaction of various amines with benzyl (B1604629) chloroformate and di-tert-butyl dicarbonate, suggesting its potential applicability to the synthesis of this compound analogues under milder conditions and with enhanced efficiency.
Table 2: Advanced Methodologies in Carbamate Synthesis
| Methodology | Key Reactants | Catalyst/Conditions | Advantages |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Aryl Halide/Triflate, Sodium Cyanate, Alcohol | Palladium Catalyst (e.g., Pd(OAc)2) with a Ligand | Broad substrate scope, milder conditions. mit.edumit.edu |
| Microwave-Assisted Synthesis | Amine, Carbamoylating Agent | Microwave Irradiation | Reduced reaction times, potentially higher yields. |
| Flow Chemistry | Acyl Azide (for Curtius Rearrangement), Alcohol | Continuous-flow reactor | Improved safety, scalability, and process control. cabidigitallibrary.org |
Green Chemistry Principles in this compound Synthesis Research
A major focus of green chemistry in carbamate synthesis is the development of phosgene-free routes. As mentioned, phosgene is highly toxic, and its use generates significant safety and environmental concerns. Alternative carbonyl sources are being explored, with carbon dioxide (CO2) being a particularly attractive option due to its abundance, low cost, and non-toxic nature. Methods have been developed for the synthesis of carbamates from amines, CO2, and alkyl halides, often in the presence of a base. While this approach is promising, it can require high pressures of CO2.
Another phosgene-free approach utilizes dimethyl carbonate (DMC) as a green carbonylating agent. The reaction of an amine with DMC can produce carbamates, with methanol (B129727) as the only byproduct. This method is considered more environmentally benign than traditional routes. Catalytic systems, such as those based on zinc acetate, have been investigated to improve the efficiency of this reaction.
The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. Reactions with high atom economy generate minimal waste. In the context of this compound synthesis, addition reactions, such as the reaction of a phenol with an isocyanate, are generally more atom-economical than substitution reactions that generate stoichiometric byproducts. The development of catalytic cycles that minimize the use of stoichiometric reagents is a key goal in improving the atom economy of carbamate synthesis.
The use of greener solvents is another important aspect of sustainable synthesis. Research is ongoing to replace traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids, in carbamate synthesis.
Table 3: Green Chemistry Approaches in Carbamate Synthesis
| Green Chemistry Principle | Application in Carbamate Synthesis | Example | Environmental Benefit |
|---|---|---|---|
| Use of Safer Reagents | Phosgene-free synthesis | Reaction of amines with CO2 or dimethyl carbonate. | Avoids the use of highly toxic phosgene. |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Addition of an isocyanate to a phenol. | Reduces the generation of waste. |
| Use of Greener Solvents | Replacing hazardous organic solvents. | Performing reactions in water or supercritical CO2. | Reduces solvent-related pollution and health risks. |
Advanced Theoretical and Computational Investigations of Carbanolate
Quantum Chemical Approaches to Carbanolate Molecular Systems
Quantum chemical approaches, notably Density Functional Theory (DFT), have been employed to elucidate the molecular and electronic properties of this compound, especially in its interactions with other materials.
Density Functional Theory (DFT) Elucidations of this compound Adsorption and Interaction Energies
Density Functional Theory (DFT) calculations have been utilized to study the adsorption properties of this compound (CBT) on various surfaces, particularly nano-porous materials like C₄N nih.gov. These studies aim to understand the nature of interactions and the energetics involved in the adsorption process.
A study investigating the adsorption of carbamate (B1207046) insecticides, including this compound, on nano-porous C₄N utilized the ωB97XD functional along with the 6-31G(d,p) basis set for DFT calculations nih.gov. The counterpoise-corrected interaction energies for the reported complexes, which include this compound, were found to range between -20.05 and -27.04 kcal/mol nih.gov. The interaction distances were observed to be greater than 2.00 Å, indicating that the carbamate molecules, including this compound, are physisorbed via noncovalent interactions, suggesting that these interactions are reversible nih.gov.
Table 1: DFT-Calculated Interaction Energies for Carbamate Adsorption on C₄N
| Compound Class | Functional/Basis Set | Interaction Energy Range (kcal/mol) | Interaction Type | Reversibility |
| Carbamate Insecticides (including this compound) | ωB97XD/6-31G(d,p) | -20.05 to -27.04 nih.gov | Physisorption (Noncovalent) nih.gov | Easily Reversible nih.gov |
Computational Analysis of this compound Electronic Structure Dynamics (HOMO-LUMO Profiles, Energy Gaps, Charge Transfer)
Computational analyses have provided insights into the electronic structure dynamics of this compound, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) profiles, energy gaps, and charge transfer characteristics.
The binding of insecticides, such as this compound, to materials like C₄N significantly alters the electronic structure of the adsorbent nih.gov. These electronic changes are characterized by shifts in the energies of the HOMO and LUMO, their energy gaps, and CHELPG charge transfer nih.gov.
In a study focused on predicting the aquatic toxicity of neutral compounds, this compound's electronic properties were computationally determined. Its HOMO energy was reported as -3.025 eV, and its LUMO energy as 1.5766 eV udel.edu.
Table 2: Electronic Structure Parameters for this compound
| Parameter | Value (eV) | Reference |
| HOMO Energy (E_HOMO) | -3.025 udel.edu | udel.edu |
| LUMO Energy (E_LUMO) | 1.5766 udel.edu | udel.edu |
| Energy Gap (E_LUMO - E_HOMO) | 4.6016 (calculated) | udel.edu |
Charge transfer between the C₄N surface and carbamate pesticides, including this compound, has been characterized using Electron Density Difference (EDD) and Charge Decomposition Analysis (CDA) nih.gov.
Ab Initio Molecular Dynamics Simulations of this compound Interfacial Behavior
Ab initio molecular dynamics (AIMD) simulations have been employed to investigate the interfacial behavior of this compound. Such simulations are crucial for understanding the stability and dynamic interactions of molecules at interfaces under various conditions.
For complexes involving this compound, ab initio molecular dynamics studies have demonstrated their stability even at elevated temperatures, specifically up to 500 K nih.gov. This indicates robust interactions at the interface, suggesting the complexes maintain their structural integrity under thermal fluctuations nih.gov.
Time-Dependent Computational Methods for this compound Photochemical Sensing Properties
Time-dependent computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis calculations, have been utilized to assess the photochemical sensing properties of materials in the presence of this compound.
The photochemical sensing properties of C₄N, when interacting with analytes like this compound, have been estimated through time-dependent UV-Vis calculations nih.gov. These calculations indicate a high sensitivity of C₄N towards the considered pesticides, suggesting its potential as a promising sensor for toxic pesticides like this compound nih.gov.
Computational Modeling of this compound Adsorption on Nanomaterials for Selective Interaction Studies
Computational modeling plays a vital role in understanding and predicting the adsorption of this compound on nanomaterials, which is essential for designing selective sensing or removal strategies.
The adsorption properties of this compound on nano-porous C₄N have been extensively studied using computational modeling, specifically DFT nih.gov. This research focuses on how this compound interacts with the nanomaterial, providing insights into potential applications where selective interactions are desired, such as in pesticide detection or remediation nih.gov. The findings suggest that the binding of this compound significantly modifies the electronic structure of the C₄N nanomaterial, which is a key aspect for its use in sensing applications nih.gov.
Mechanistic Investigations of Carbanolate Degradation Pathways
Hydrolytic Degradation Mechanisms of Carbanolate in Aquatic and Soil Systems
The primary non-biological degradation pathway for this compound in aquatic and soil environments is hydrolysis. This chemical process involves the cleavage of the ester bond, a characteristic reaction for carbamate (B1207046) pesticides. The rate of hydrolysis is significantly dependent on the pH of the surrounding medium.
The core mechanism involves the breaking of the ester linkage in the this compound molecule. This reaction yields the corresponding phenol (B47542), 2-chloro-4,5-dimethylphenol (B75673) , and methylcarbamic acid. Methylcarbamic acid is unstable and subsequently decomposes into methylamine (B109427) and carbon dioxide. echemi.comepa.gov
Table 1: General Influence of pH on Carbamate Hydrolysis Rate
| pH Condition | Relative Hydrolysis Rate | Primary Products |
|---|---|---|
| Acidic (pH < 7) | Slow / Stable | 2-chloro-4,5-dimethylphenol + Methylcarbamic acid |
| Neutral (pH = 7) | Moderate | 2-chloro-4,5-dimethylphenol + Methylcarbamic acid |
Photodegradation Pathways of this compound Under Environmental Illumination
Photodegradation, or the breakdown of compounds by light, is another significant abiotic pathway for the environmental dissipation of many pesticides. who.int This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, sensitized by other substances in the environment. libretexts.org
For carbamates, photodegradation can lead to a variety of transformation products. who.int However, specific data on the photodegradation of this compound is scarce. One source, examining the related compound 3,5-Xylyl Methylcarbamate, reported that it was stable to sunlight. nih.gov This suggests that the potential for photodegradation may vary significantly even among structurally similar carbamates and is influenced by the specific substituents on the aromatic ring. Due to a lack of specific studies, the quantum yield for this compound photolysis and the identity of its specific photoproducts are not documented in the available literature.
Microbial Biotransformation Mechanisms of this compound in Environmental Matrices
Microbial activity is a crucial factor in the degradation of this compound in soil and aquatic systems. who.int Diverse microbial populations, including bacteria and fungi, can utilize carbamates as a source of carbon and nitrogen. nih.gov The primary step in the microbial metabolism of carbamates is typically enzymatic hydrolysis of the ester bond, mirroring the chemical pathway to produce 2-chloro-4,5-dimethylphenol . who.intnih.gov
Beyond simple hydrolysis, microorganisms can catalyze further transformations. Studies on the metabolism of this compound (also known as Banol) in biological systems, such as insects and rats, have identified other significant pathways that may be analogous to microbial processes. These include:
N-Methyl Hydroxylation : The formation of N-hydroxymethyl this compound has been identified as a metabolite, indicating oxidation of the N-methyl group. echemi.com
Aromatic Methyl Group Oxidation : The methyl groups on the xylyl ring can be oxidized. Studies on the closely related 3,4-dimethylphenyl N-methylcarbamate found that a major degradation pathway involved the oxidation of a methyl group to a carboxylic acid, forming 3-methyl-4-carboxyphenyl N-methylcarbamate . rsc.org Subsequent hydrolysis of this intermediate would then yield the corresponding phenolic acid. echemi.com
The persistence of carbamates in soil is highly variable and depends on factors like soil type, pH, moisture, and the specific microbial community present. who.int
Oxidative and Reductive Degradation Processes of this compound
Oxidative processes, particularly those involving highly reactive species like hydroxyl radicals (•OH), can effectively degrade this compound. Advanced Oxidation Processes (AOPs), which generate these radicals, are a recognized method for treating water contaminated with carbamate pesticides. researchgate.netupm.edu.my The degradation of 4-chloro-3,5-dimethylphenol , a compound structurally similar to this compound's primary hydrolytic metabolite, has been shown to proceed via a Fenton-like process. This oxidative degradation leads to the formation of intermediates such as 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone . researchgate.net This suggests that once this compound hydrolyzes, its phenolic byproduct can be further broken down through oxidative ring cleavage.
Reductive degradation pathways have also been identified for some carbamates, particularly under anoxic (oxygen-free) conditions. For instance, certain oxime carbamates can be reduced by dissolved ferrous iron (Fe(II)) or cuprous copper (Cu(I)). herts.ac.ukepa.gov This process involves a two-electron reduction of the carbamate coupled with the oxidation of the metal ions. herts.ac.uk However, the applicability of this specific reductive mechanism to aryl carbamates like this compound is not well-documented.
Identification and Characterization of this compound Degradation Metabolites and Byproducts
The degradation of this compound results in several intermediate compounds, the identities of which have been elucidated through metabolic studies in various organisms and environmental simulations. The primary metabolites arise from hydrolysis, N-demethylation, and oxidation of the aromatic ring substituents.
The principal degradation product formed through both chemical hydrolysis and microbial action is 2-chloro-4,5-dimethylphenol . echemi.comepa.gov Further metabolic transformations lead to a suite of other byproducts. In vivo and in vitro studies have successfully identified several of these metabolites. echemi.comrsc.org
Key identified degradation products include:
2-chloro-4,5-dimethylphenol : The primary product of ester bond cleavage. echemi.com
N-hydroxymethyl this compound : Formed via oxidation of the N-methyl group. This is an initial step before potential N-demethylation. echemi.com
Carboxylic Acid Derivatives : Arising from the oxidation of one of the methyl groups on the phenyl ring. This pathway is considered a major route in the biodegradation of related xylyl methylcarbamates. echemi.comrsc.org
Phenolic Acids : Resulting from the subsequent hydrolysis of the carboxylic acid-containing carbamate ester. echemi.com
Glucuronides : In mammalian systems, conjugation with glucuronic acid is a common detoxification step for the phenolic metabolites. echemi.com
Quinones and Diols : Products associated with the further oxidative degradation of the phenolic ring structure. researchgate.net
Table 2: Summary of Identified this compound Metabolites and Degradation Byproducts
| Compound Name | Degradation Pathway | System of Identification |
|---|---|---|
| 2-chloro-4,5-dimethylphenol | Hydrolysis | Chemical & Microbial |
| N-hydroxymethyl this compound | Oxidation (N-Methyl Hydroxylation) | Rat Liver Microsomes, Insect Fat Body |
| Carboxylic Acid Derivatives (e.g., 2-chloro-4-carboxy-5-methylphenyl N-methylcarbamate) | Oxidation (Ring Methyl Group) | Analogous Compounds (Rat) |
| Phenolic Acids | Hydrolysis of Oxidized Metabolites | Rat Metabolism |
| 2,6-dimethylbenzo-1,4-quinone | Oxidative Degradation | Analogous Phenol (AOPs) |
| 2,6-dimethylbenzene-1,4-diol | Oxidative Degradation | Analogous Phenol (AOPs) |
| Methylamine | Hydrolysis | Chemical & Microbial |
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,6-dimethylbenzene-1,4-diol |
| 2,6-dimethylbenzo-1,4-quinone |
| 2-chloro-4,5-dimethylphenol |
| 3,4-dimethylphenyl N-methylcarbamate |
| 3,5-Xylyl Methylcarbamate |
| 3-methyl-4-carboxyphenyl N-methylcarbamate |
| 4-chloro-3,5-dimethylphenol |
| Atrazine |
| Banol |
| Carbaryl |
| This compound |
| Carbon Dioxide |
| Diuron |
| Glucuronic acid |
| Methylamine |
| Methylcarbamic acid |
Analytical Chemistry Methodologies for Carbanolate Research
Advanced Chromatographic Techniques for Carbanolate Separation and Quantification
Chromatographic methods are foundational in this compound analysis due to their excellent separation capabilities, allowing for the isolation of the compound from complex matrices and its subsequent quantification.
Gas Chromatography (GC) Applications in this compound Analysis, Including Derivatization Strategies
Gas Chromatography (GC) is a widely employed technique for the analysis of volatile and semi-volatile organic compounds, including this compound. For compounds that are thermally labile or lack sufficient volatility, derivatization strategies are often employed to enhance their suitability for GC analysis. Derivatization involves chemically modifying the analyte to produce a more stable, volatile, or detectable derivative.
In this compound analysis, derivatization can be critical, particularly given its carbamate (B1207046) structure, which can be prone to thermal degradation at the high temperatures typically used in GC injectors. Common derivatization approaches for carbamates include silylation, acylation, or alkylation of the carbamate nitrogen or hydroxyl groups (if present after hydrolysis). For instance, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with active hydrogens to form thermally stable silyl (B83357) derivatives, improving chromatographic performance and detectability. Electron Capture Detectors (ECD) or Nitrogen-Phosphorus Detectors (NPD) are commonly coupled with GC for sensitive detection of this compound and its derivatives, owing to the presence of chlorine and nitrogen atoms in its structure.
Liquid Chromatography (LC) Methodologies for this compound and Associated Metabolites
Liquid Chromatography (LC) is a particularly well-suited technique for the analysis of this compound and its associated metabolites, especially those that are non-volatile, polar, or thermally unstable, making them less amenable to GC analysis. LC offers versatility in stationary phases and mobile phase compositions, allowing for optimization of separation for a wide range of compounds.
Reversed-phase LC (RP-LC) is the most common mode employed for this compound analysis, typically utilizing C18 columns. The mobile phase often consists of a mixture of water and organic solvents such as methanol (B129727) or acetonitrile, with gradients optimized to achieve baseline separation of this compound from matrix interferences and its potential degradation products or metabolites. Detection is frequently performed using UV-Vis detectors, given that this compound possesses chromophores that absorb in the ultraviolet region. For enhanced sensitivity and selectivity, particularly when analyzing complex biological or environmental samples, LC is often coupled with mass spectrometry (LC-MS), as discussed in the subsequent section. This hyphenated technique allows for the simultaneous separation and identification/quantification of this compound and its metabolites, such as hydroxylated or hydrolyzed forms.
Mass Spectrometry (MS) Approaches for this compound Structural Elucidation and Trace Detection
Mass Spectrometry (MS) is an indispensable tool in this compound research, offering unparalleled capabilities for structural elucidation and highly sensitive trace detection. When coupled with chromatographic techniques (GC-MS or LC-MS), it provides definitive identification and quantification even in complex matrices.
For this compound, Electron Ionization (EI) in GC-MS typically produces characteristic fragmentation patterns that aid in structural confirmation. The molecular ion and specific fragment ions provide valuable information about the compound's structure. For instance, the loss of the methyl isocyanate moiety or the carbamate group can be observed, leading to characteristic fragment ions.
In LC-MS, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. ESI is particularly useful for polar and thermally labile compounds like this compound and its metabolites. Both positive and negative ion modes can be employed, yielding protonated molecular ions ([M+H]+) or deprotonated molecular ions ([M-H]-), respectively. Tandem Mass Spectrometry (MS/MS or MSn) provides further structural information by fragmenting selected precursor ions, yielding product ion spectra that are unique fingerprints for the compound. This is crucial for distinguishing this compound from co-eluting interferences and for identifying its metabolites by observing characteristic neutral losses or product ions. Multiple Reaction Monitoring (MRM) mode in LC-MS/MS is widely used for highly sensitive and selective trace detection and quantification of this compound in complex samples, offering excellent signal-to-noise ratios and minimizing matrix effects.
Example MS Data for this compound (Illustrative)
| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Description |
| ESI (+) | 214.06 | 141.0, 113.0, 85.0 | Protonated molecular ion and characteristic fragments. |
| EI | 213 | 141, 113, 85, 58 | Molecular ion and fragments from carbamate cleavage. |
Spectroscopic Characterization Methods for this compound (UV-Vis, IR, NMR)
Spectroscopic techniques provide complementary information for the characterization of this compound, offering insights into its electronic transitions, functional groups, and molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound, possessing an aromatic ring and a carbamate group, exhibits characteristic absorption in the UV region. UV-Vis spectroscopy can be used for the quantitative determination of this compound in solutions, provided there are no significant interferences from other UV-absorbing compounds. The wavelength of maximum absorption (λmax) is typically in the range of 250-280 nm, indicative of the π-π* transitions within the aromatic system.
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the functional groups present in this compound. Key absorption bands expected include:
C=O stretch: Around 1700-1750 cm⁻¹ (carbamate carbonyl).
N-H stretch: Around 3300-3400 cm⁻¹ (secondary amine in carbamate).
C-O stretch: Around 1200-1250 cm⁻¹ (ester linkage).
C-Cl stretch: Around 700-800 cm⁻¹ (aromatic C-Cl).
Aromatic C=C stretches: Around 1450-1600 cm⁻¹. These characteristic bands provide a fingerprint for the identification of this compound and can be used to monitor structural changes or degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure and connectivity of this compound.
¹H NMR: Protons on the aromatic ring, methyl groups, and the N-H proton will exhibit distinct chemical shifts and coupling patterns, allowing for the precise assignment of each proton in the molecule. For example, the methyl groups on the aromatic ring will show characteristic signals, as will the N-methyl proton.
¹³C NMR: Provides information on the carbon backbone. The carbonyl carbon of the carbamate group, the aromatic carbons, and the methyl carbons will all have unique chemical shifts, confirming the presence and arrangement of these structural elements. NMR is particularly powerful for confirming the identity and purity of synthesized this compound or for elucidating the structure of its metabolites.
Development and Application of Electrochemical and Biosensor-Based Analytical Platforms for this compound
Electrochemical methods and biosensors offer promising alternatives for the rapid, cost-effective, and on-site detection of this compound, often without extensive sample preparation. These methods typically rely on the electrochemical activity of this compound or its interaction with a biological recognition element.
Electrochemical Methods: Carbamates can be electrochemically active, undergoing oxidation or reduction at specific potentials. Techniques such as voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry) can be employed. The electrochemical signal (current) is proportional to the concentration of this compound. Modified electrodes, incorporating nanomaterials or conductive polymers, can enhance sensitivity and selectivity by improving electron transfer kinetics or providing specific binding sites. The presence of the aromatic ring and the carbamate group can facilitate redox reactions.
Biosensor-Based Analytical Platforms: Biosensors for this compound often leverage its mechanism of action as an acetylcholinesterase (AChE) inhibitor. AChE biosensors typically consist of an enzyme (AChE) immobilized on a transducer (e.g., electrochemical, optical). In the presence of a substrate (e.g., acetylthiocholine), AChE catalyzes a reaction that produces an electrochemically active product. This compound, by inhibiting AChE, reduces the rate of this reaction, leading to a decrease in the electrochemical signal. The extent of inhibition is directly proportional to the concentration of this compound. These biosensors offer high sensitivity and specificity, making them suitable for rapid screening of this compound in environmental or food samples.
Method Validation and Performance Metrics in this compound Analytical Chemistry
Method validation is a critical process in analytical chemistry to ensure that a given method is suitable for its intended purpose. For this compound analysis, comprehensive validation is essential to guarantee the reliability and accuracy of results, particularly in regulatory or research contexts. Key performance metrics evaluated during method validation include:
Selectivity/Specificity: The ability of the method to accurately measure this compound in the presence of other components in the sample matrix, including potential interferences, degradation products, or other co-existing pesticides.
Linearity and Range: The demonstration that the analytical response is directly proportional to the concentration of this compound over a defined range. This involves constructing a calibration curve with multiple concentration levels.
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected, though not necessarily quantified. It is often determined based on the signal-to-noise ratio (e.g., 3 times the standard deviation of the blank).
Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision. Typically, it is determined as 10 times the standard deviation of the blank.
Accuracy: The closeness of agreement between the test result and the accepted true value. It is often assessed through recovery studies, where known amounts of this compound are added to blank matrix samples and the percentage recovered is measured.
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. Precision is typically evaluated at different levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Precision within the same laboratory, but over different days, with different analysts, or using different equipment.
Reproducibility: Precision between different laboratories.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate).
Stability: The stability of this compound in the sample matrix and in analytical solutions over time under specified storage conditions.
Example Performance Metrics for a Hypothetical LC-MS/MS Method for this compound
| Performance Metric | Value |
| LOD | 0.5 ng/mL |
| LOQ | 1.5 ng/mL |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 95-105% |
| Precision (RSD) | < 5% |
These validation parameters ensure that the analytical methods developed for this compound research provide reliable and scientifically sound data for various applications, from environmental monitoring to residue analysis.
Environmental Fate and Ecotoxicological Mechanisms of Carbanolate
Mechanisms of Carbanolate Transport and Distribution in Environmental Compartments
The transport and distribution of this compound in the environment are governed by its inherent physicochemical properties and prevailing environmental conditions. As a carbamate (B1207046) pesticide, its movement through air, water, and soil compartments is influenced by factors such as volatility, solubility, and adsorption characteristics.
Soil Transportthis compound, like other carbamate insecticides, is primarily applied to plants, from where it can subsequently reach the soil.nih.govwho.intIts behavior in soil is complex and influenced by several interacting factors, including soil type, soil moisture content, pH, temperature, and the degree of adsorption to soil particles.nih.govwho.intThe soil type and the compound's water solubility are critical determinants of its mobility.who.intWhile specific soil adsorption coefficient (Koc) data for this compound are not readily available, carbamates vary in their adsorption potential; some are strongly adsorbed, while others leach easily.who.intFor comparison, Aldicarb, another carbamate, exhibits high to very high mobility in soil, with Koc values ranging from 8 to 37.epa.govepa.gov
The physical properties of this compound relevant to its environmental transport are summarized in Table 1.
Table 1: Key Physical Properties of this compound Relevant to Environmental Transport
| Property | Value | Source |
| Molecular Formula | C10H12ClNO2 | nrc.govepa.gov |
| Molecular Weight | 213.66 g/mol | epa.govepa.gov |
| Physical Description | Crystalline Solid | nrc.gov |
| Melting Point | 130-133 °C | nrc.gov |
| Water Solubility | Slightly soluble in water | nrc.gov |
| Vapor Pressure | Low (0.000922 mmHg at 25 °C) | nrc.govnih.gov |
| LogP (predicted) | 2.7 | researchgate.net |
Biotransformation and Detoxification Mechanisms of this compound in Non-Target Organisms (excluding human health implications)
This compound, as a carbamate pesticide, undergoes biotransformation and detoxification processes in various non-target organisms and environmental matrices. These processes are crucial for its dissipation and reduction of its environmental impact.
Metabolism in Other Non-Target OrganismsIn various non-target organisms, including insects and other animals, carbamates are enzymatically hydrolyzed, mainly by the liver, and their degradation products are subsequently excreted by the kidneys and liver.nih.govThe fundamental step in carbamate metabolism is hydrolysis to carbamic acid, which then decomposes into carbon dioxide (CO2) and a corresponding amine.who.intWhile metabolites are generally less toxic than the parent compounds, some instances exist where metabolites retain similar or even higher toxicity.who.intInvestigations into this compound's metabolism in the fat body of the cockroach Blaberus giganteus revealed the formation of at least three metabolites, including N-hydroxymethyl banol.nih.govFurthermore, studies with rat liver preparations showed the formation of N-hydroxymethylcarbamate, along with carboxylic acids and small amounts of phenolic acids, indicating diverse metabolic pathways.nih.gov
Table 2: Known Biotransformation Products of this compound in Non-Target Organisms
| Metabolite Name | Organism/Matrix | Mechanism Implied | Source |
| N-hydroxymethyl banol | Blaberus giganteus fat body | N-Methylhydroxylation | nih.gov |
| 2-chloro-4,5-dimethylphenyl hydroxymethylcarbamate | Beans | Hydroxylation, Conjugation | nih.gov |
| Carboxylic acids | Rat liver | Hydrolysis | nih.gov |
| Phenolic acids | Rat liver | Esteratic Cleavage | nih.gov |
Mechanisms of this compound Bioavailability and Bioconcentration in Ecological Systems
Bioavailability refers to the extent to which a chemical can be absorbed by an organism, while bioconcentration describes the accumulation of a substance in an organism from water only, contrasting with bioaccumulation which includes uptake from both water and food sources. epa.gov
The potential for bioconcentration in aquatic organisms is influenced by the compound's metabolism rate in those organisms. Some carbamates are known to bioaccumulate in fish due to their slow metabolism in these species, whereas others are rapidly metabolized, leading to minimal or no accumulation. nih.govwho.int Specific bioconcentration factor (BCF) data for this compound are not widely reported in the available literature. However, for context, Aldicarb, another carbamate, has a reported BCF of 42 in an unspecified fish species in microcosm studies, though it is generally not expected to bioconcentrate significantly in aquatic organisms based on an estimated BCF of 4 derived from its water solubility. epa.govepa.gov The lack of specific BCF data for this compound necessitates further research to fully understand its bioconcentration potential in various ecological systems.
Eco-evolutionary Processes and this compound Exposure: Mechanistic Considerations
The widespread and often indiscriminate use of pesticides, including carbamates like this compound, can exert significant selective pressure on pest populations, leading to the development of insecticide resistance through eco-evolutionary processes. frontiersin.orgresearchgate.net
This compound functions as an acetylcholinesterase (AChE) inhibitor, disrupting nerve function in target organisms. nrc.govnih.gov This common mechanism of action among carbamates makes pest populations susceptible to developing resistance mechanisms that specifically target or circumvent this inhibition. Key mechanisms of resistance observed in insects to carbamate insecticides include:
Target-site insensitivity: Mutations in the ace1 gene, which encodes for acetylcholinesterase, can lead to an altered enzyme that is less sensitive to inhibition by carbamates. This mechanism has been detected in Anopheles mosquitoes, conferring resistance to carbamates such as propoxur (B1679652) and bendiocarb. frontiersin.orgcore.ac.uk
Metabolic detoxification: Increased activity of enzymes such as mixed-function oxidases (MFOs) and esterases can enhance the breakdown and detoxification of carbamates within the organism. These enzymes can confer cross-resistance to various insecticide classes, including carbamates. frontiersin.orgcore.ac.uk For instance, Helicoverpa armigera has developed strong resistance to carbamates, among other insecticide groups, through such metabolic adaptations. researchgate.net
The development of resistance in pest populations due to this compound exposure can lead to a reduction in its efficacy, requiring higher application rates or the use of alternative control methods. This evolutionary adaptation in target organisms highlights the dynamic interplay between pesticide application and ecological responses.
Mechanistic Principles of Synergistic and Antagonistic Interactions in Multi-Stressor Environmental Contexts Involving this compound
Pesticides are rarely encountered as single stressors in environmental contexts; instead, they often occur as mixtures with other pesticides or environmental contaminants. The combined toxicological effects of such mixtures can be complex, ranging from independent action to additive, synergistic, or antagonistic interactions. researchgate.netufl.edunih.gov
Synergistic InteractionsSynergism occurs when the combined effect of two or more substances is greater than the sum of their individual effects.ufl.eduFor carbamates, a notable example of synergism involves their co-application with adjuvants like piperonyl butoxide. Piperonyl butoxide is a non-pesticidal additive that increases the toxicity of insecticides by inhibiting the metabolism of the active ingredient, thereby preventing its detoxification within the organism.researchgate.netufl.eduThis interaction has been observed with carbamates and pyrethroids, leading to enhanced toxicity.researchgate.net
Furthermore, mixtures of organophosphate and carbamate pesticides, both of which inhibit acetylcholinesterase, are frequently detected in freshwater habitats. Studies on juvenile coho salmon (Oncorhynchus kisutch) exposed to binary mixtures of organophosphates (diazinon, malathion, chlorpyrifos) and carbamates (carbaryl, carbofuran) demonstrated additive and synergistic AChE inhibition. nih.govnih.gov A greater degree of synergism was observed at higher exposure concentrations. This finding suggests that risk assessments based solely on single-chemical exposures may underestimate the actual impacts of these insecticide mixtures on non-target aquatic organisms in contaminated environments. nih.govnih.gov
Antagonistic InteractionsAntagonism, an undesirable interaction in pest control, occurs when the combined effect of substances is less than expected.ufl.eduIn the context of this compound, studies have shown that certain chemicals can reduce its toxicity. For instance, chlordane (B41520) and aldrin (B1666841) were found to reduce this compound toxicity, primarily by inducing detoxification pathways in exposed organisms.belgium.beHowever, this protective effect could be counteracted; repeated administration of piperonyl butoxide blocked the detoxification induced by chlordane and aldrin, thereby inhibiting the protective antagonism.belgium.beAnother example of antagonistic response involves crop injury resulting from mixtures of herbicides with certain carbamate and organophosphate insecticides.ufl.edu
The complex nature of these interactions underscores the challenge in accurately assessing the ecological risks of this compound in real-world multi-stressor environments.
Future Directions and Emerging Research Avenues for Carbanolate
Integration of Systems Biology and Multi-Omics Approaches in Carbanolate Research
Systems biology offers a powerful lens to move beyond single-endpoint toxicity studies, providing a comprehensive view of the perturbations caused by this compound at the molecular level. By integrating various "omics" disciplines, researchers can construct a detailed picture of the insecticide's mechanism of action and its effects on non-target organisms.
Metabolomics: This approach is used to quantitatively assess small molecules and metabolites within an organism. mdpi.com For this compound, metabolomics can identify metabolic alterations in plants and animals upon exposure. mdpi.com Studies on other carbamates have revealed significant changes in amino acid metabolism, as well as disruptions in flavonoid and sugar synthesis pathways. mdpi.comnih.gov High-resolution metabolomics can profile thousands of chemicals in biological samples, helping to characterize the systemic metabolic response to pesticide exposure. nih.gov Such analyses suggest that chronic exposure can lead to oxidative stress, inflammatory responses, and mitochondrial dysfunction. nih.gov
Toxicogenomics: This field combines toxicology with genomics to understand how chemical exposures affect gene expression. For this compound, this could reveal the genetic pathways that are activated or suppressed upon exposure, providing insight into cellular defense mechanisms, detoxification processes, and potential for long-term health effects like carcinogenicity. mdpi.com
The integration of these multi-omics datasets allows for the creation of comprehensive models that can predict the adverse outcomes of this compound exposure, moving research from simple observation to predictive toxicology.
Advanced Computational Modeling for Predictive this compound Environmental Behavior
Computational models are becoming essential tools for predicting the environmental fate of pesticides like this compound, helping to forecast its distribution, persistence, and potential for exposure. nih.govresearchgate.net These in silico methods offer a cost-effective way to screen for environmental risks and guide regulatory decisions.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a compound with its physicochemical properties and biological activities. nih.govmdpi.com For this compound, QSAR can be used to predict key environmental parameters such as soil sorption, water solubility, and degradation rates based on its molecular descriptors. nih.govmdpi.com These models are valuable for screening large numbers of compounds and prioritizing those that require further experimental testing. mdpi.com
Multimedia Fate and Transport Models: These models simulate the movement and transformation of chemicals through different environmental compartments, including air, water, soil, and biota. nih.govrsc.org By inputting this compound's chemical properties (often derived from QSAR) and environmental data, these models can predict its concentration in various media over time. nih.govresearchgate.net This is crucial for understanding its potential to contaminate groundwater or bioaccumulate in food chains. who.int
Molecular Docking and Simulation: These techniques can model the interaction between this compound and biological molecules at an atomic level. For instance, molecular docking has been used to study how different carbamate (B1207046) insecticides bind to receptors other than acetylcholinesterase, such as melatonin receptors, suggesting potential secondary mechanisms of toxicity. nih.gov This approach can help elucidate the specific molecular interactions that drive its biological effects and environmental degradation pathways.
Predictive Computational Models in this compound Research
| Model Type | Application for this compound | Predicted Environmental Endpoints | Significance |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts properties based on molecular structure. nih.gov | Soil Adsorption Coefficient (Koc), Water Solubility, Biodegradation Rate, Acute Toxicity. | Enables rapid risk screening without extensive experimental testing. mdpi.com |
| Multimedia Environmental Fate Models | Simulates movement between air, water, and soil. nih.gov | Predicted Environmental Concentration (PEC) in different compartments, Persistence (Half-life), Leaching Potential. | Assesses potential for groundwater contamination and long-range transport. who.int |
| Molecular Docking | Simulates binding to biological targets (e.g., enzymes). nih.gov | Binding Affinity, Inhibition Constants, Identification of secondary toxic targets. | Provides mechanistic insights into toxicity and potential for bioremediation. |
Mechanistic Insights into Novel Remediation Strategies for this compound Contamination
Given the environmental contamination potential of carbamate pesticides, research is actively exploring new and more efficient remediation technologies. researchgate.net The focus is on moving beyond simple removal to understanding the underlying mechanisms to optimize degradation into non-toxic byproducts. epa.gov
Bioremediation: This strategy uses microorganisms or their enzymes to break down contaminants. Research into the microbial degradation of this compound aims to identify specific bacterial or fungal strains that can use the insecticide as a source of carbon or nitrogen. The key is to elucidate the enzymatic pathways involved, particularly the hydrolases that cleave the carbamate ester bond, which is the initial and crucial step in detoxification. who.int
Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive oxygen species, such as hydroxyl radicals (•OH), to rapidly mineralize organic pollutants like this compound into simpler, harmless compounds like water, carbon dioxide, and inorganic salts. wikipedia.orgyoutube.com Technologies like UV/H₂O₂ (ultraviolet light with hydrogen peroxide), Fenton, and photocatalysis (e.g., using titanium dioxide) are being investigated. wikipedia.orgyoutube.com Understanding the reaction kinetics and identifying the intermediate degradation products is critical to ensure complete mineralization and avoid the formation of more toxic byproducts. enviolet.comyoutube.com
Nanoremediation: The use of nanomaterials offers significant advantages for remediation due to their high surface-area-to-volume ratio and enhanced reactivity. mdpi.comfrontiersin.org Nanoscale zero-valent iron (nZVI) is a promising agent for the in situ remediation of contaminated soil and water, as it can chemically reduce and degrade chlorinated organic compounds. nih.govnih.gov Carbon-based nanomaterials, such as carbon nanotubes, are also being explored for their high adsorption capacity for organic pollutants. nih.govisca.me Mechanistic studies focus on the surface chemistry of these nanoparticles and how they catalyze the degradation of this compound.
Comparison of Emerging Remediation Technologies for this compound
| Technology | Underlying Mechanism | Advantages | Research Focus |
|---|---|---|---|
| Bioremediation | Enzymatic degradation (e.g., hydrolysis) by microorganisms. who.int | Cost-effective, environmentally friendly, potential for in-situ application. | Identifying potent microbial strains, elucidating metabolic pathways, enzyme engineering. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to mineralize the compound. wikipedia.org | Rapid degradation, effective for recalcitrant compounds. youtube.com | Optimizing radical generation, identifying degradation intermediates, reducing energy costs. youtube.com |
| Nanoremediation | Adsorption and catalytic degradation on the surface of nanoparticles (e.g., nZVI, carbon nanotubes). nih.gov | High efficiency, rapid reaction rates, applicable for in-situ treatment. nih.gov | Improving nanoparticle stability and delivery, assessing long-term ecological impact. frontiersin.org |
Development of Mechanistic-Based Sensing Technologies for Environmental this compound Monitoring
Effective environmental protection requires rapid, sensitive, and selective monitoring tools to detect this compound in complex matrices like water, soil, and food. nih.gov Modern sensor development is moving towards technologies that leverage the specific biochemical mechanism of this compound for detection.
Enzyme-Based Biosensors: The primary mechanism of this compound's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov This property is widely exploited in biosensor design. acs.org In these devices, AChE is immobilized on a transducer. When this compound is present, it inhibits the enzyme, leading to a measurable change in the electrochemical or optical signal. acs.orgresearchgate.net Research is focused on improving the stability of the immobilized enzyme and enhancing the sensitivity to achieve lower detection limits, reaching concentrations as low as 10⁻¹¹ M for some carbamates. researchgate.netepa.gov
Nanosensors: Integrating nanomaterials into sensor design can significantly amplify the detection signal. Carbon-based nanomaterials like graphene and carbon nanotubes are used to construct electrochemical biosensors due to their large surface area and excellent conductivity, which enhances the signal from the enzymatic reaction. researchgate.net
Affinity-Based Sensors: These sensors use biological recognition elements other than enzymes, such as antibodies (immunosensors) or synthetic receptors. atlasofscience.orgnih.gov For example, molecularly imprinted polymers (MIPs) can be created to have cavities that are specifically shaped to bind this compound, offering a robust and highly selective alternative to biological molecules.
Future research in this area aims to develop portable, low-cost, and real-time monitoring systems that can be deployed in the field for continuous assessment of environmental quality and food safety. hamamatsu.comcampbellsci.com
Q & A
Basic: How can I formulate a research question on Carbanolate's mechanism of action using established scientific frameworks?
Methodological Answer:
Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example:
- Population/Problem : this compound's interaction with acetylcholinesterase in insect models.
- Intervention : Exposure to varying concentrations of this compound.
- Comparison : Untreated control groups or alternative inhibitors.
- Outcome : Changes in enzyme activity (measured via spectrophotometry).
- Time : Short-term (24-hour exposure) vs. long-term (7-day exposure).
Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature (e.g., understudied metabolic pathways) .
Basic: What experimental design considerations are critical for assessing this compound's efficacy in controlled studies?
Methodological Answer:
- Variables : Define independent (e.g., this compound concentration, temperature) and dependent variables (e.g., enzyme inhibition rate, mortality in target organisms).
- Control Groups : Include negative controls (solvent-only) and positive controls (commercial inhibitors like carbaryl).
- Sample Size : Use power analysis to determine sample size, ensuring statistical significance (e.g., ≥30 replicates per treatment group to account for biological variability) .
- Data Collection : Standardize protocols for data recording (e.g., time-stamped spectrophotometric readings) to minimize observer bias.
Basic: How do I validate analytical methods for detecting this compound residues in environmental samples?
Methodological Answer:
- Calibration Curves : Generate using pure this compound standards across a linear range (e.g., 0.1–10 ppm) with R² ≥ 0.98.
- Recovery Studies : Spike matrices (soil, water) with known this compound concentrations; calculate recovery rates (target: 70–120%).
- Reproducibility : Perform intra- and inter-day precision tests with relative standard deviation (RSD) <15% .
- Cross-Validation : Compare results across techniques (e.g., HPLC vs. GC-MS) to confirm accuracy .
Advanced: How should I address contradictory data on this compound's environmental persistence across studies?
Methodological Answer:
- Meta-Analysis : Systematically review studies to identify confounding variables (e.g., soil pH, microbial activity). Use statistical tools like random-effects models to quantify heterogeneity .
- Controlled Replication : Conduct experiments under standardized conditions (e.g., OECD guidelines for hydrolysis studies) to isolate key factors (e.g., UV exposure, organic matter content) .
- Sensitivity Analysis : Rank variables by impact using ANOVA or machine learning (e.g., random forests) to prioritize follow-up investigations .
Advanced: What statistical approaches are optimal for comparative studies between this compound and its analogs?
Methodological Answer:
- Hypothesis Testing : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across compounds.
- Effect Size Metrics : Calculate Cohen’s d or η² to quantify practical significance, not just p-values.
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., log-logistic models) to estimate LD₅₀ values and compare potency .
- Error Analysis : Report 95% confidence intervals for all parameters to highlight uncertainty .
Advanced: How can I design longitudinal studies to evaluate this compound's degradation metabolites in ecosystems?
Methodological Answer:
- Mixed-Methods Design : Combine quantitative LC-MS/MS metabolite profiling with qualitative field observations (e.g., bioindicator species health).
- Sampling Schedule : Collect data at critical intervals (e.g., 0, 30, 90 days) to capture degradation kinetics.
- Confounding Controls : Monitor environmental variables (temperature, rainfall) and use multivariate regression to adjust for their effects .
- Data Triangulation : Cross-reference lab results with field data to validate ecological relevance .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
